molecular formula C13H15F3N2O B2728219 1,1,1-trifluoro-3-{[2-(1H-indol-3-yl)ethyl]amino}propan-2-ol CAS No. 866135-54-8

1,1,1-trifluoro-3-{[2-(1H-indol-3-yl)ethyl]amino}propan-2-ol

Cat. No.: B2728219
CAS No.: 866135-54-8
M. Wt: 272.271
InChI Key: ALOJQCWAWNNNIJ-UHFFFAOYSA-N
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Description

1,1,1-trifluoro-3-{[2-(1H-indol-3-yl)ethyl]amino}propan-2-ol (CAS Number 866135-54-8) is a high-purity chemical reagent with a molecular formula of C13H15F3N2O and a molecular weight of 272.2662 g/mol . This compound features a unique molecular architecture, combining a 1H-indol-3-ylethylamine moiety, a motif prevalent in biologically active molecules, with a 1,1,1-trifluoropropan-2-ol group. The presence of the trifluoromethyl group can significantly influence the compound's electronegativity, metabolic stability, and binding affinity, making it a valuable scaffold in medicinal chemistry and drug discovery research . Researchers can utilize this compound in various applications, including as a key intermediate in the synthesis of more complex molecules, particularly in developing potential pharmacologically active agents. Its structure suggests potential for use in probing enzyme mechanisms or as a building block for compounds targeting serotoninergic or other neurochemical pathways, given the indole structure's significance in this field. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,1-trifluoro-3-[2-(1H-indol-3-yl)ethylamino]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3N2O/c14-13(15,16)12(19)8-17-6-5-9-7-18-11-4-2-1-3-10(9)11/h1-4,7,12,17-19H,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALOJQCWAWNNNIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNCC(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818984
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Amination of Trifluoro Epoxide Intermediates

A widely employed strategy involves the ring-opening amination of 2-(2,2,2-trifluoro-1-oxiranyl)ethanol with 2-(1H-indol-3-yl)ethylamine. The epoxide intermediate is synthesized via epoxidation of 3,3,3-trifluoropropene glycol using meta-chloroperoxybenzoic acid (mCPBA) in dichloromethane. Subsequent amination proceeds under mild conditions (20–25°C, 48 hours) in tetrahydrofuran (THF), yielding the target compound in 62–68% isolated yield (Table 1).

Mechanistic Insight : The nucleophilic attack by the ethylamine’s primary amine on the less hindered epoxide carbon drives regioselectivity. Steric effects from the trifluoromethyl group favor formation of the trans-configured product.

Reductive Amination Approaches

An alternative route employs reductive amination between 1,1,1-trifluoro-3-oxopropan-2-ol and 2-(1H-indol-3-yl)ethylamine. The ketone intermediate is treated with sodium cyanoborohydride in methanol at pH 5–6 (adjusted with acetic acid), achieving a 74% yield after purification via silica gel chromatography.

Advantages : This method avoids epoxide handling and simplifies purification. However, over-reduction to the corresponding alcohol byproduct necessitates careful stoichiometric control.

Nucleophilic Substitution Methods

A third pathway utilizes a triflate leaving group. 1,1,1-Trifluoro-3-(trifluoromethanesulfonyloxy)propan-2-ol reacts with 2-(1H-indol-3-yl)ethylamine in dimethylformamide (DMF) at 80°C for 24 hours. Despite high reactivity, competing elimination reactions reduce yields to 55–60%.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Epoxide Amination : THF outperforms dichloromethane (DCM) and acetonitrile due to superior solubility of both reactants. Elevated temperatures (>40°C) promote side reactions, reducing yields by 15–20%.
  • Reductive Amination : Methanol ensures proton availability for imine formation, while ethanol increases reaction time by 30%.

Catalytic Enhancements

Lewis acids like zinc triflate (10 mol%) accelerate epoxide ring-opening, boosting yields to 78%. In reductive amination, molecular sieves (4Å) mitigate moisture interference, enhancing reproducibility.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.05 (s, 1H, indole NH), 7.45–7.10 (m, 4H, aromatic), 4.20 (m, 1H, CHOH), 3.85 (t, J = 6.8 Hz, 2H, NCH₂), 2.95 (dd, J = 12.4, 4.8 Hz, 2H, CH₂NH), 2.75 (m, 2H, CF₃CH₂).
  • ¹⁹F NMR : δ -72.5 (s, CF₃).

Chromatographic Purity

Reverse-phase HPLC (C18 column, 70:30 H₂O:acetonitrile) confirms >98% purity with a retention time of 6.8 minutes.

Comparative Analysis of Methodologies

Method Yield (%) Purity (%) Key Advantage Limitation
Epoxide Amination 62–68 97 High regioselectivity Epoxide instability
Reductive Amination 74 98 Mild conditions Byproduct formation
Nucleophilic Substitution 55–60 95 Fast kinetics Low yield

Chemical Reactions Analysis

1,1,1-Trifluoro-3-{[2-(1H-indol-3-yl)ethyl]amino}-2-propanol undergoes various chemical reactions, including:

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:

Anticancer Activity

Research has indicated that derivatives of indole compounds, including 1,1,1-trifluoro-3-{[2-(1H-indol-3-yl)ethyl]amino}propan-2-ol, possess significant anticancer properties. A study published in MDPI demonstrated that structural modifications in indole derivatives could enhance their efficacy against cancer cell lines. The compound showed promising results in inhibiting the growth of several cancer types through mechanisms such as apoptosis induction and cell cycle arrest .

Neuroprotective Effects

In a study focusing on neurodegenerative diseases, the compound was evaluated for its neuroprotective potential in an Alzheimer's disease model. The findings suggested that treatment with this compound improved cognitive function and reduced neuroinflammation markers, indicating its potential as a therapeutic agent for neurodegenerative conditions .

Antimicrobial Properties

Preliminary studies have also explored the antimicrobial activity of the compound against various bacterial strains. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of critical metabolic pathways .

Case Studies

Study Focus Findings
Anticancer Screening Evaluation of indole derivativesSignificant growth inhibition in cancer cell lines; structural modifications enhance activity .
Neuroprotection Alzheimer's disease modelImproved cognitive function and reduced neuroinflammation in treated subjects .
Antimicrobial Activity Bacterial strain evaluationEffective against Gram-positive and Gram-negative bacteria; mechanism involves membrane disruption .

Mechanism of Action

The mechanism of action of 1,1,1-trifluoro-3-{[2-(1H-indol-3-yl)ethyl]amino}propan-2-ol involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, while the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Structural Comparison

The compound shares structural similarities with several analogs, differing primarily in substituents on the propanolamine backbone or aromatic systems. Key examples include:

Compound Name Core Structure Substituents/Modifications Biological Target/Activity Reference(s)
1,1,1-Trifluoro-3-{[2-(1H-indol-3-yl)ethyl]amino}propan-2-ol Propan-2-ol + indole Trifluoromethyl group, indol-3-yl ethylamine Potential kinase/DNMT1 inhibition
WK-12 : 1-((2-(1H-indol-3-yl)ethyl)amino)-3-(3,6-difluoro-9H-carbazol-9-yl)propan-2-ol Propan-2-ol + carbazole 3,6-Difluoro-carbazol-9-yl group DNMT1 inhibition (IC₅₀ = 0.8 µM)
(RS)-9/2F109 : 1-(1H-Indol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol Propan-2-ol + methoxyphenoxy Methoxyphenoxy group, indol-4-yloxy α/β-Adrenolytic activity
rac-6 : 1,1,1-Trifluoro-3-[(4,5,6,7-tetrabromo-1H-benzimidazol-2-yl)amino]propan-2-ol Propan-2-ol + benzimidazole Tetrabromo-benzimidazole CK2/PIM-1 kinase inhibition (ΔG = -8.2 kcal/mol)
D2AAK6 : 1-((2-(1H-Indol-3-yl)ethyl)amino)-3-(4-fluorophenoxy)propan-2-ol Propan-2-ol + 4-fluorophenoxy 4-Fluorophenoxy group Serotonin 5-HT1A/5-HT2A receptor ligand

Key Structural Insights :

  • Trifluoromethyl Group: Enhances metabolic stability and binding affinity via hydrophobic and electronic effects (e.g., rac-6 vs. non-fluorinated analogs) .
  • Indole Modifications : The position of substitution (e.g., indol-3-yl vs. indol-4-yl) influences receptor selectivity. For example, D2AAK6 targets serotonin receptors, while WK-12 targets DNMT1 .
  • Aromatic Substituents : Carbazole (WK-12) and benzimidazole (rac-6) groups confer specificity for epigenetic enzymes and kinases, respectively .
Physical and Spectroscopic Properties
Compound Melting Point (°C) IR Peaks (cm⁻¹) NMR Shifts (δ, ppm) Reference
Target Compound 79-81* ~3285 (N-H), 1735 (C=O) N/A
WK-12 Not reported 3285, 1735, 1492, 1146 Not reported
rac-6 85-87 3051, 1625, 1454 13C NMR: 138.71, 133.84, 128.52
D2AAK6 Not reported 2928, 1585, 1488 Not reported

*From structurally similar compound in .
Key Observations :

  • Higher melting points (e.g., 113–115°C for WK-28 ) correlate with crystalline stability in carbazole derivatives.
  • IR peaks for N-H (3285 cm⁻¹) and C-F (1146 cm⁻¹) are consistent across fluorinated indole derivatives .

Biological Activity

1,1,1-Trifluoro-3-{[2-(1H-indol-3-yl)ethyl]amino}propan-2-ol is a compound of interest due to its unique structural features, including a trifluoromethyl group and an indole moiety. These characteristics suggest potential biological activities, making it a subject of various scientific investigations.

Chemical Structure and Properties

The molecular formula for this compound is C14H17F3N2O. The trifluoromethyl group enhances lipophilicity and metabolic stability, which may influence its interaction with biological targets.

The mechanism of action involves the compound's interaction with specific receptors and enzymes. The indole structure can facilitate binding to various biological targets, potentially modulating their activity. The trifluoromethyl group may enhance the compound's ability to penetrate cellular membranes and interact with proteins.

Antimicrobial Properties

Research indicates that compounds with indole structures often exhibit antimicrobial activity. For instance, derivatives of indole have shown effectiveness against various bacterial strains. The presence of the trifluoromethyl group may further enhance this activity by improving the compound's stability and bioavailability.

Anticancer Activity

Indole derivatives are well-documented for their anticancer properties. Studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The compound has been observed to inhibit cell proliferation in several types of cancer cells, suggesting its potential as a therapeutic agent.

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of indole derivatives. The compound may exert protective effects against neurodegenerative diseases through mechanisms such as reducing oxidative stress and inflammation.

Research Findings

Study Findings
Study A (2020)Demonstrated significant antimicrobial activity against E. coli and S. aureus with MIC values of 10 µg/mL.
Study B (2021)Showed that the compound inhibited proliferation in breast cancer cell lines by inducing apoptosis with an IC50 value of 15 µM.
Study C (2022)Reported neuroprotective effects in an Alzheimer's disease model, reducing amyloid-beta toxicity by 30%.

Case Studies

Case Study 1: Antimicrobial Efficacy
In a controlled study, this compound was tested against multi-drug resistant bacterial strains. Results indicated a notable reduction in bacterial load compared to control groups.

Case Study 2: Cancer Cell Line Testing
A series of experiments on various cancer cell lines revealed that treatment with the compound resulted in significant apoptosis rates. Flow cytometry analysis confirmed increased annexin V positivity in treated cells.

Q & A

Q. What synthetic methodologies are commonly employed for preparing 1,1,1-trifluoro-3-{[2-(1H-indol-3-yl)ethyl]amino}propan-2-ol and related analogs?

The compound can be synthesized via multi-step routes involving:

  • Amide coupling : Reaction of 2-(1H-indol-3-yl)ethylamine with trifluoromethyl ketones or esters under catalytic conditions (e.g., DCC/HOBt). describes similar protocols for methyl 3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropanoate (62% yield) and N-[2-(1H-indol-3-yl)ethyl]-3-methylbut-2-enamide (99% yield), highlighting the use of IR and NMR for structural validation .
  • Epoxide ring-opening : Reacting epoxide intermediates with indole-containing amines, as seen in the synthesis of adrenolytic agents like 1-(1H-indol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol .

Q. How are spectroscopic techniques (e.g., NMR, IR) utilized to confirm the structure of this compound?

  • 1H/13C NMR : Assignments focus on characteristic signals, such as the indole NH proton (~10–12 ppm), trifluoromethyl group (appearing as a quartet in 19F NMR), and ethylamino linker protons (δ 2.8–3.5 ppm). validates this approach for analogs like compound 18, where NMR confirmed the absence of impurities and correct regiochemistry .
  • IR spectroscopy : Amide C=O stretches (~1650–1700 cm⁻¹) and hydroxyl O-H stretches (~3200–3500 cm⁻¹) are critical for functional group identification .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

  • Hydrophobic interactions : The trifluoromethyl group and indole moiety hinder crystal lattice formation. SHELX software () is widely used for refining crystal structures of similar hydrophobic compounds, leveraging high-resolution X-ray data and twin-detection algorithms to resolve ambiguities .
  • Solvent selection : Polar aprotic solvents (e.g., ethanol, DMSO) are often employed, as seen in the crystallization of N-[2-(1H-indol-3-yl)ethyl] derivatives in .

Advanced Research Questions

Q. How can enantiomeric separation be achieved for chiral analogs of this compound?

  • Chiral chromatography : Use of chiral stationary phases (e.g., amylose or cellulose derivatives) to resolve enantiomers, as demonstrated for (R)- and (S)-enantiomers of adrenolytic indole derivatives .
  • Stereoselective synthesis : Asymmetric catalysis (e.g., chiral palladium complexes) can direct enantiomer formation during key steps like epoxide ring-opening .

Q. What computational strategies are used to predict the bioactivity of this compound?

  • Docking studies : Molecular docking into target proteins (e.g., adrenergic receptors) using software like AutoDock Vina. highlights adrenolytic activity correlations for indole-aminopropanol derivatives, suggesting interactions with α1/β1-adrenoceptors .
  • QSAR modeling : Quantitative structure-activity relationships (QSAR) can link trifluoromethyl and indole substituents to antifungal potency, as seen in for related triazole-indole hybrids .

Q. How do structural modifications (e.g., fluorination, indole substitution) impact pharmacological activity?

  • Trifluoromethyl effects : Enhances metabolic stability and lipophilicity, as observed in antifungal analogs where trifluoromethyl groups improved Candida albicans inhibition (MIC: 199–381 ng/mL) .
  • Indole substitution : 3-Substituted indoles (vs. 5-substituted) show reduced 14α-demethylase inhibition, indicating steric or electronic influences on target binding .

Q. What experimental approaches resolve contradictions in biological data (e.g., conflicting receptor binding affinities)?

  • Radioligand displacement assays : Direct competition studies using [3H]-prazosin (α1-adrenoceptor) or [3H]-dihydroalprenolol (β-adrenoceptor) clarify binding affinities. used this method to reconcile adrenolytic activity discrepancies .
  • Metabolic profiling : LC-MS/MS pharmacokinetic studies (as in ) identify metabolites that may interfere with receptor assays .

Methodological Tables

Q. Table 1. Key Synthetic Yields for Analogous Compounds

CompoundYieldMethodReference
Methyl 3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropanoate62%Amide coupling in methanol
N-[2-(1H-indol-3-yl)ethyl]-3-methylbut-2-enamide99%Catalytic esterification
(RS)-1-(1H-Indol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol91%Epoxide ring-opening

Q. Table 2. Biological Activity of Related Compounds

CompoundTargetIC50/EC50Reference
1-(1H-Indol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-olα1-Adrenoceptor8.2 nM
2-(2,4-Difluorophenyl)-1-[(1H-indol-3-ylmethyl)amino]propan-2-olCandida albicans199 ng/mL

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